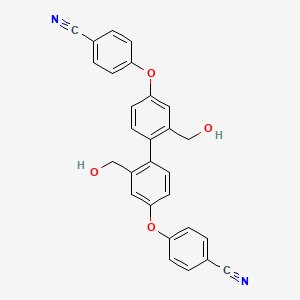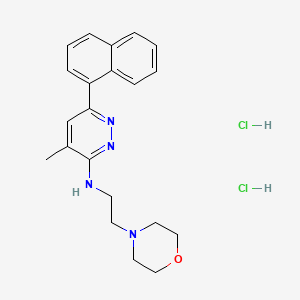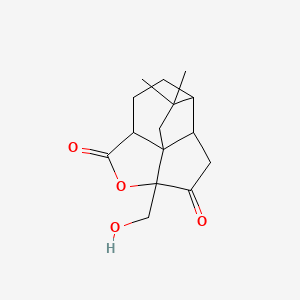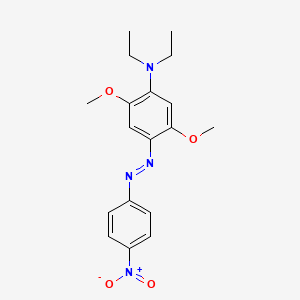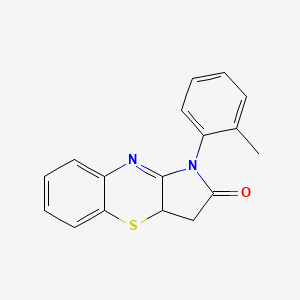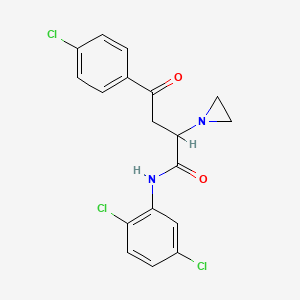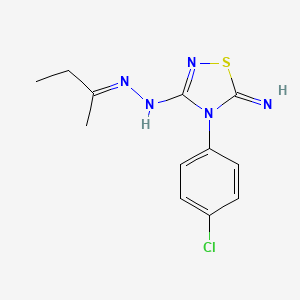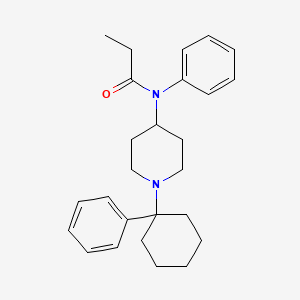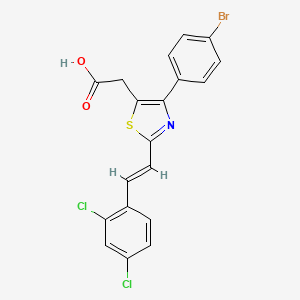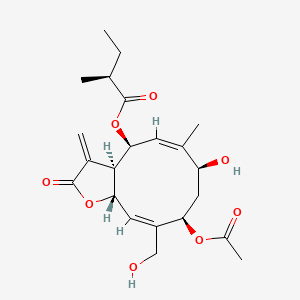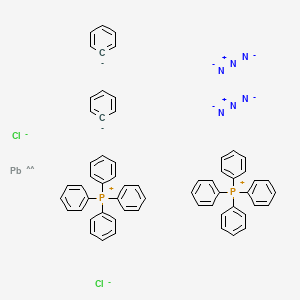
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) is a complex organometallic compound that features a lead center coordinated by two azido groups and two chloride ions, with tetraphenylphosphonium cations balancing the charge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) typically involves the reaction of tetraphenylphosphonium chloride with lead(II) azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 (C}_6\text{H}_5\text{)}_4\text{PCl} + \text{Pb(N}_3\text{)}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{P}_2[\text{Pb(N}_3\text{)}_2\text{Cl}_2] ]
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The lead center can be reduced to lower oxidation states, potentially altering the coordination environment.
Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halide exchange reactions can be facilitated by using halide salts like sodium bromide (NaBr) or sodium iodide (NaI).
Major Products:
- Oxidation of azido groups can yield nitro derivatives.
- Reduction of the lead center can produce lower oxidation state lead complexes.
- Substitution reactions can result in the formation of tetraphenylphosphonium diazidodibromodiphenylplumbate or similar compounds.
Scientific Research Applications
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It can be used in the development of advanced materials, such as catalysts and electronic components.
Mechanism of Action
The mechanism by which tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) exerts its effects involves the interaction of its lead center with various molecular targets. The azido groups can participate in coordination chemistry, forming complexes with other metal ions or organic molecules. The chloride ions can also play a role in stabilizing the compound’s structure and facilitating its reactivity.
Molecular Targets and Pathways:
Lead Center: The lead center can interact with electron-rich sites in other molecules, facilitating catalytic reactions.
Azido Groups: These groups can undergo cycloaddition reactions, forming new nitrogen-containing compounds.
Chloride Ions: They can be exchanged with other anions, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) can be compared with other similar compounds, such as:
Tetraphenylphosphonium bromide: Similar in structure but with bromide ions instead of chloride.
Tetraphenylphosphonium iodide: Contains iodide ions, which can affect its reactivity and applications.
Tetraphenylphosphonium tetraphenylborate: Features a borate anion, providing different chemical properties and uses.
Properties
CAS No. |
158882-76-9 |
|---|---|
Molecular Formula |
C60H50Cl2N6P2Pb-4 |
Molecular Weight |
1195 g/mol |
InChI |
InChI=1S/2C24H20P.2C6H5.2ClH.2N3.Pb/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-2-4-6-5-3-1;;;2*1-3-2;/h2*1-20H;2*1-5H;2*1H;;;/q2*+1;2*-1;;;2*-1;/p-2 |
InChI Key |
NMULBDBGOWDOPJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cl-].[Cl-].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



